Product packaging for Bis(4-hydroxyphenyl)phenylphosphine oxide(Cat. No.:CAS No. 795-43-7)

Bis(4-hydroxyphenyl)phenylphosphine oxide

Cat. No.: B1596426
CAS No.: 795-43-7
M. Wt: 310.3 g/mol
InChI Key: FYXPKOPFEGFWHG-UHFFFAOYSA-N
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Description

Foundational Aspects within Organophosphorus Chemistry

As a member of the organophosphorus class of compounds, Bis(4-hydroxyphenyl)phenylphosphine oxide's chemistry is centered around the phosphorus atom. Its synthesis can be achieved through various routes, often involving the reaction of phenolic compounds with phosphorus-containing reagents. cymitquimica.com One documented method involves a multi-step process starting from 4-bromoanisole. nih.govacs.org The presence of hydroxyl (-OH) groups on the phenyl rings makes it reactive and capable of forming hydrogen bonds, which influences its solubility in different organic solvents. cymitquimica.com The phosphine (B1218219) oxide group (P=O) is a key feature, contributing to the compound's notable thermal stability. cymitquimica.com

Key Chemical Properties:

PropertyValue
CAS Number795-43-7
Molecular FormulaC18H15O3P
Molecular Weight310.28 g/mol
AppearanceSolid

Data sourced from CymitQuimica cymitquimica.com

Significance in Advanced Materials Science and Polymer Engineering

The true significance of this compound lies in its role in the development of advanced materials. Its bifunctional nature, with two reactive hydroxyl groups, allows it to act as a monomer in polymerization reactions. songwon.com This has led to its use in creating high-performance polymers, such as specialty epoxy resins and polyesters, where it imparts desirable characteristics. cnrs.frresearchgate.net

One of its most prominent roles is as a flame retardant. cymitquimica.com The phosphorus-containing moiety disrupts the combustion cycle, often leading to the formation of a protective char layer, which enhances the fire resistance of the material. cnrs.frresearchgate.net This is a crucial advantage over traditional halogenated flame retardants, which can release corrosive and toxic fumes during combustion. cnrs.fr For example, its incorporation into epoxy resins has been shown to significantly improve their flame retardancy, achieving high ratings in flammability tests. mdpi.comnih.gov

Furthermore, the rigid and symmetric structure of molecules derived from this compound can enhance the thermal stability, hydrophobicity, and dielectric properties of the resulting polymers. mdpi.comnih.govresearchgate.net Its derivatives are also being explored for applications in optoelectronics, where phosphine oxides are recognized as robust components for various devices. nih.gov

Overview of Current Research Trajectories and Academic Relevance

Current research continues to explore the potential of this compound and its derivatives. Scientists are actively designing and synthesizing novel polymers with this compound as a key ingredient. For instance, it has been used to create oxaphosphacyclophanes, which are macrocyclic compounds with potential applications in supramolecular chemistry. nih.govacs.org

Another active area of investigation is its use in creating advanced flame-retardant systems for materials like epoxy resins, aiming to achieve excellent fire safety with minimal impact on the material's mechanical and thermal properties. mdpi.comnih.gov Research is also extending into the development of new photocatalysts, with some studies focusing on phenylphosphine (B1580520) oxide-based polymers for efficient hydrogen evolution under visible light. rsc.org The academic relevance of this compound is underscored by the ongoing efforts to transform byproducts of common chemical reactions, like triphenylphosphine (B44618) oxide, into valuable organophosphorus compounds, highlighting a move towards more sustainable chemical processes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15O3P B1596426 Bis(4-hydroxyphenyl)phenylphosphine oxide CAS No. 795-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-hydroxyphenyl)-phenylphosphoryl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3P/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXPKOPFEGFWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229719
Record name p,p'-(Phenylphosphinylidene)bisphenol
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Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

795-43-7
Record name Bis(4-hydroxyphenyl)phenylphosphine oxide
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Record name p,p'-(Phenylphosphinylidene)bisphenol
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Record name p,p'-(Phenylphosphinylidene)bisphenol
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Record name p,p'-(phenylphosphinylidene)bisphenol
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Bis(4-hydroxyphenyl)phenylphosphine Oxide

The creation of the this compound core structure can be achieved through several strategic pathways, primarily involving the formation of phosphorus-carbon bonds and the manipulation of functional groups.

Direct approaches to synthesizing the title compound often involve the reaction of phenolic compounds with phosphorus-containing reagents. cymitquimica.com A common strategy involves a multi-step synthesis beginning with a protected phenol (B47542), such as 4-bromoanisole. acs.org While specific details of a one-step direct synthesis from unprotected phenol are not extensively documented in the provided literature, analogous reactions, such as the synthesis of bis(3-hydroxyaminophenyl)phenyl phosphine (B1218219) oxide from 3-aminophenol (B1664112) and dichlorophenylphosphine (B166023) oxide, suggest the feasibility of such direct coupling methods. researchgate.net

A well-documented and effective method for synthesizing this compound involves a multi-step process that builds the molecule around the central phosphorus atom before revealing the final hydroxyl groups. This pathway often starts from precursors like chlorobis(4-methoxyphenyl)phosphane. lookchem.comchemicalbook.com

The key steps in this pathway are:

Grignard Reaction: Chlorobis(4-methoxyphenyl)phosphane is reacted with a Grignard reagent, such as phenylmagnesium chloride, in a solvent mixture like tetrahydrofuran (B95107) and diethyl ether. This reaction forms the three crucial phosphorus-carbon bonds. chemicalbook.com

Oxidation: The resulting phosphine is then oxidized to the more stable phosphine oxide. A common oxidizing agent for this step is hydrogen peroxide in an acetone (B3395972) solution. chemicalbook.com This yields the protected intermediate, bis(4-methoxyphenyl)(phenyl)phosphine oxide.

Deprotection (Demethylation): The final step is the cleavage of the methyl ether groups to unveil the reactive hydroxyl functions. This is typically accomplished using a strong Lewis acid like boron tribromide in a solvent such as dichloromethane, resulting in the desired this compound. lookchem.com

The efficiency of the synthetic pathways is highly dependent on the careful selection of reagents and optimization of reaction conditions. For the multi-step phosphorylation technique, specific conditions have been reported to achieve high yields.

The table below summarizes the reaction conditions for the synthesis of this compound via the bis(4-methoxyphenyl)(phenyl)phosphine oxide intermediate.

Reaction StepReagentsSolventTemperatureDurationYieldReference
Grignard Reaction & Oxidationchlorobis(4-methoxyphenyl)phosphane, phenylmagnesium chloride, dihydrogen peroxidetetrahydrofuran, diethyl ether, acetone-78 °C to 20 °C18.5 hours98% chemicalbook.com
Demethylationbis(4-methoxyphenyl)(phenyl)phosphine oxide, boron tribromidedichloromethaneAmbient24 hours96% lookchem.com

Derivatization Strategies and Functionalization of the Core Structure

The two phenolic hydroxyl groups on the this compound molecule are key to its utility, serving as reactive sites for a variety of chemical transformations.

The presence of two hydroxyl groups makes this compound an ideal diol for synthesizing various derivatives. Etherification is a common strategy, often following the principles of the Williamson ether synthesis. youtube.com This involves deprotonating the hydroxyl groups with a base and reacting the resulting alkoxide with an alkyl halide. This approach is fundamental to creating larger, more complex structures, including polymers and macrocycles. acs.orgnih.gov The synthesis of ester derivatives, through reaction with acyl chlorides or carboxylic acids, is another logical and widely used functionalization strategy for phenolic compounds, although specific examples for this core structure were not detailed in the reviewed sources.

A significant application of this compound is its use as a building block for macrocyclic hosts known as oxaphosphacyclophanes. acs.orgfigshare.com These molecules are of interest in supramolecular chemistry for their unique shapes and potential for host-guest interactions. nih.govacs.org

The synthesis is achieved through a cyclization reaction where this compound is reacted with a dihaloalkane in the presence of a base. acs.orgnih.gov The general procedure involves heating the reactants in a polar aprotic solvent. acs.orgnih.gov For example, reacting the title compound with various dibromoalkanes (such as those with propane, butane, pentane, and hexane (B92381) chains) in dry dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base at 80 °C yields the corresponding oxaphosphacyclophanes. acs.orgnih.gov

The yield of the macrocyclic product is influenced by the length of the alkyl chain linker, as shown in the table below.

Linker (from Dibromoalkane)Macrocycle ProductYieldReference
ButyleneButylene-linked oxaphosphacyclophane43% acs.org
PentylenePentylene-linked oxaphosphacyclophane12% acs.org
HexyleneHexylene-linked oxaphosphacyclophane15% acs.org

Integration into Complex Molecular Constructs (e.g., Dendrimers)

The unique structural attributes of this compound, particularly its di-functional hydroxyl groups, make it a compelling candidate as a core molecule or a branching unit in the synthesis of complex macromolecules like dendrimers. Dendrimers are highly branched, well-defined polymers that radiate from a central core. The incorporation of phosphorus-containing moieties, such as phosphine oxides, into dendritic structures can impart unique properties, including thermal stability and modified reactivity. taylorfrancis.comnih.gov

While the direct use of this compound as a dendritic core is a subject of ongoing research, the principles of phosphorus dendrimer synthesis provide a framework for its potential integration. The synthesis of phosphorus-containing dendrimers often involves iterative reaction sequences, such as nucleophilic substitution and condensation reactions. nih.gov For instance, the hydroxyl groups of this compound could be reacted with appropriate branching monomers to build successive generations of a dendrimer.

The versatility of phosphorus chemistry allows for the creation of a wide array of dendritic structures. taylorfrancis.com General strategies for constructing phosphorus dendrimers include the alkylation of phosphines and the use of phosphoramidites in their synthesis. mdpi.com Another powerful technique is the Staudinger reaction between phosphines and azides, which has been instrumental in developing accelerated methods for dendrimer synthesis. mdpi.com These established methodologies offer potential pathways for incorporating this compound into novel dendritic materials.

Furthermore, the concept of using inorganic nanoparticles as cores for dendrimer growth presents another avenue for creating complex constructs. nih.gov In such a scenario, a molecule like this compound could potentially be used to functionalize the surface of a nanoparticle, from which dendritic branches could be grown.

Mechanistic Investigations of Synthetic Pathways and Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing reaction conditions and controlling product outcomes.

The synthesis of the precursor, bis(4-methoxyphenyl)phenylphosphine (B86372), typically involves the reaction of a chlorophosphine with a Grignard reagent, such as phenylmagnesium bromide. Theoretical studies on the reaction of chlorophosphines with Grignard reagents suggest that the mechanism can be complex, potentially involving pathways like a backside S\textsubscript{N}2 reaction at the phosphorus atom (S\textsubscript{N}2@P) or even a novel S\textsubscript{N}2 reaction at the chlorine atom (S\textsubscript{N}2@Cl) followed by an S\textsubscript{N}2 reaction at a carbon atom (S\textsubscript{N}2@C), depending on the nature of the Grignard reagent. chemrxiv.orgrsc.org The steric and electronic properties of the substituents on both the chlorophosphine and the Grignard reagent play a critical role in determining the favored mechanistic pathway. chemrxiv.orgrsc.org

The subsequent demethylation of bis(4-methoxyphenyl)phenylphosphine oxide to yield this compound is an ether cleavage reaction. The cleavage of aryl methyl ethers can be achieved under various conditions, often involving strong acids or nucleophiles. With acidic reagents like HBr, the mechanism typically begins with the protonation of the ether oxygen, followed by either an S\textsubscript{N}1 or S\textsubscript{N}2 type cleavage. youtube.com For primary ethers, an S\textsubscript{N}2 mechanism is generally favored. youtube.com In the case of aryl methyl ethers, strong nucleophiles like thiolates can also be employed to effect cleavage via an S\textsubscript{N}2 attack on the methyl group, which is effective due to the stability of the resulting phenoxide anion. youtube.com The cleavage of ether bonds can also be catalyzed by peroxygenases, which proceed through a proposed hydrogen abstraction and oxygen rebound mechanism. nih.gov

The transformation of this compound into more complex structures, such as oxaphosphacyclophanes, involves the reaction of its hydroxyl groups. The reaction with dibromoalkanes, for example, proceeds via a nucleophilic substitution where the phenoxide ions, generated in the presence of a base like potassium carbonate, attack the electrophilic carbon atoms of the dibromoalkane. This Williamson ether synthesis-type reaction leads to the formation of the macrocyclic structure.

Polymeric Applications and Advanced Material Engineering

Integration as a Monomer in High-Performance Polymers

BHPPO serves as a key building block in the synthesis of high-performance polymers, particularly aromatic polyethers. Its rigid, non-linear structure and the presence of the polar phosphine (B1218219) oxide group are instrumental in defining the final properties of the resulting materials.

Poly(arylene ether phosphine oxide)s (PEPOs) are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical strength. vt.edu The incorporation of the phosphine oxide group directly into the polymer backbone using monomers like BHPPO significantly enhances properties such as glass transition temperature (Tg), thermal stability in air, modulus, and char yield when compared to analogous polymers like poly(arylene ether sulfone)s. vt.edu

The primary method for synthesizing PEPOs from Bis(4-hydroxyphenyl)phenylphosphine oxide is through nucleophilic aromatic substitution (SNAr) polycondensation. jmu.edu This reaction involves the polymerization of a bisphenol, such as BHPPO, with an activated aromatic dihalide, typically a difluoride. jmu.edu The process is generally carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) in the presence of a weak base, such as anhydrous potassium carbonate (K₂CO₃), at elevated temperatures. jmu.edu

In this reaction, the hydroxyl groups of BHPPO are deprotonated by the base to form highly nucleophilic phenoxide ions. These ions then attack the electron-deficient carbon atoms of the activated aromatic difluoride, displacing the halide ions (typically fluoride) and forming a new ether linkage. jmu.edunih.gov The reaction proceeds ortho-specifically, and the presence of an electron-withdrawing group on the aromatic dihalide substrate facilitates the substitution. rsc.org This step-growth polymerization process results in high molecular weight PEPOs. vt.edu

The unique chemical structure of the BHPPO monomer directly influences the macroscopic properties of the resulting PEPO polymers. The bulky, rigid phenylphosphine (B1580520) oxide group in the polymer backbone restricts chain mobility, leading to high glass transition temperatures (Tg), which have been reported in the range of 160 to 249 °C. jmu.edu This structural feature also contributes to the excellent thermal stability of these polymers. vt.edu Thermogravimetric analysis has shown that PEPOs derived from BHPPO exhibit 5% weight loss at temperatures ranging from 382 to 479 °C in air and 377 to 505 °C in nitrogen. jmu.edu

The phosphine oxide moiety is also credited with improving the mechanical properties and fire resistance of the polymers. vt.edu Thin films of these PEPOs have demonstrated tensile strengths between 49 and 94 MPa, moduli from 2.3 to 3.4 GPa, and elongations at break ranging from 6% to 41% at room temperature. jmu.edu Furthermore, the strong interactions between the polar phosphine oxide groups and other surfaces contribute to good adhesive properties. researchgate.net The rational design and synthesis of these polymers allow for the tailoring of structure-property relationships to create materials for specific, demanding applications. escholarship.org

PropertyValue RangeConditions
Inherent Viscosity0.35 to 1.00 dL/g-
Glass Transition Temperature (Tg)160 to 249 °C-
5% Weight Loss (TGA)382 to 479 °CIn air
5% Weight Loss (TGA)377 to 505 °CIn nitrogen
Tensile Strength49 to 94 MPa23 °C
Tensile Modulus2.3 to 3.4 GPa23 °C
Elongation at Break6 to 41%23 °C
Limiting Oxygen Index (Calculated)18 to 32Based on char residue

This table summarizes the range of mechanical and thermal properties observed for Poly(arylene ether)s containing phenylphosphine oxide groups derived from this compound and various activated aromatic difluorides. Data sourced from jmu.edu.

This compound is a critical monomer for creating advanced proton exchange membranes (PEMs) used in fuel cells. nih.govacs.orgacs.org By copolymerizing BHPPO with sulfonated and non-sulfonated activated difluoro monomers, such as 3,3′-disulfonate-4,4′-difluorodiphenyl sulfone (SFDPS) and 4-fluorophenyl sulfone (FPSF), a class of materials known as sulfonated poly(arylene ether sulfone)s with phosphine oxide moieties (sPESPO) is synthesized. nih.govacs.org

The incorporation of the phosphine oxide group from BHPPO imparts high oxidative stability and promotes strong intermolecular interactions within the polymer matrix. nih.govacs.orgacs.org These interactions lead to a distinct nanophase separation between the hydrophobic polymer backbone and the hydrophilic sulfonic acid domains, which is crucial for efficient proton transport. nih.govacs.org As a result, sPESPO membranes exhibit an excellent combination of properties, including high proton conductivity, good thermal stability, and controlled water uptake, making them promising alternatives to conventional perfluorosulfonic acid membranes like Nafion. nih.govrsc.orgspringerprofessional.de For instance, an sPESPO membrane with a 45% degree of disulfonation demonstrated a proton conductivity of 0.087 S/cm at 80 °C with a water uptake of 30.8%. nih.govacs.org

Membrane IDDegree of Disulfonation (%)Water Uptake (%) (at 80°C)Swelling Ratio (%) (at 80°C)Proton Conductivity (S/cm) (at 80°C)
sPESPO-454530.815.80.087
sPEPO-808021.1-0.092
Nafion 117 (Reference)-20.1-0.088

This table presents a comparative analysis of key performance metrics for sulfonated poly(arylene ether phosphine oxide) membranes (sPESPO and sPEPO) versus the commercial Nafion 117 membrane, highlighting their potential in proton exchange membrane fuel cells. Data sourced from nih.govacs.orgspringerprofessional.de.

Beyond the specific classes of PEPOs and sPESPOs, this compound is utilized in the synthesis of a broader range of aromatic polyethers and copolymers. By reacting BHPPO with various other activated aromatic difluorides, polymers with tailored properties can be achieved. jmu.edu The versatility of the nucleophilic aromatic substitution polycondensation allows for the incorporation of different comonomers alongside BHPPO to fine-tune characteristics such as solubility, processability, and thermo-mechanical performance. researchgate.net For example, copolymers can be designed to achieve specific glass transition temperatures or to enhance solubility in common organic solvents for easier processing into films and coatings. jmu.eduresearchgate.net The synthesis of these polymers often results in high molecular weights and satisfactory yields, demonstrating the efficiency of using BHPPO as a monomer in polycondensation reactions. researchgate.net

Poly(arylene ether phosphine oxide)s (PEPOs) Synthesis and Characterization

Role as a Reactive Additive in Polymer Systems

This compound and its derivatives also function as reactive additives, particularly in thermosetting polymer systems like epoxy resins. researchgate.netcnrs.fr In this role, the compound is not part of the main polymer backbone but is chemically incorporated into the polymer network during the curing process. The hydroxyl groups of BHPPO can react with the epoxy groups of the resin, making it a permanent part of the crosslinked structure. cnrs.fr

This covalent bonding prevents the additive from leaching out over time, ensuring long-term performance. The primary application in this context is as a flame retardant. cnrs.frmdpi.com The phosphorus-containing phosphine oxide moiety is highly effective at improving the fire resistance of epoxy resins. researchgate.netcnrs.fr During combustion, it promotes the formation of a stable, insulating layer of char on the material's surface, which limits the evolution of flammable gases and protects the underlying polymer from further decomposition. cnrs.fr This mechanism significantly improves key fire safety metrics, such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn ratings. mdpi.com

Sufficiently detailed and specific scientific literature focusing on the flame retardant properties and mechanisms of "this compound" as required by the provided outline is not available in the search results.

While information exists for structurally similar compounds, such as isomers like bis-phenoxy (3-hydroxy) phenyl phosphine oxide or other related phosphine oxides, the strict requirement to focus solely on this compound prevents the use of this data. Key performance data and detailed mechanistic studies for the specific subsections requested (enhanced char formation, intumescence, inorganic glass formation, dehydration, and gas-phase mechanisms) for the target compound are absent from the available resources. Therefore, generating a scientifically accurate article that adheres strictly to the user's outline and content constraints is not possible.

Flame Retardant Applications and Performance Evaluation

Gas Phase Flame Retardancy Mechanisms
Radical Quenching Effects

In the gas phase, phosphorus-containing flame retardants like BHPPO function by interrupting the radical chain reactions that sustain combustion. researchgate.net During pyrolysis, the phosphine oxide structure decomposes to release phosphorus-containing radicals (such as PO•, HPO•, and P•). researchgate.netresearchgate.net These species are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are critical for the propagation of flame in the gas phase. researchgate.net By converting these highly reactive radicals into less reactive species, the exothermic processes of combustion are suppressed, effectively extinguishing the flame. researchgate.net This "radical quenching" or "flame inhibition" effect is a key component of the gas-phase activity of these flame retardants. researchgate.net

Formation of Volatile Phosphorus-Containing Species

The efficacy of the radical quenching mechanism is contingent upon the generation and release of volatile phosphorus-containing species into the gaseous phase during a fire. Thermal decomposition of the polymer containing BHPPO leads to the volatilization of phosphorus compounds. The P-C bonds within the phosphine oxide structure are cleaved at high temperatures, leading to the formation of various phosphorus-based fragments. researchgate.net These fragments are released from the degrading polymer matrix into the surrounding atmosphere where they can interfere with the chemistry of the flame. researchgate.net The specific nature and concentration of these volatile species depend on the polymer matrix and the combustion conditions.

Synergistic Flame Retardant Systems (e.g., Phosphorus-Nitrogen Synergism)

The flame retardant efficiency of phosphorus compounds can be significantly enhanced when used in conjunction with nitrogen-containing compounds, a phenomenon known as phosphorus-nitrogen (P-N) synergism. researchgate.netnih.gov When a polymer formulation contains both phosphorus and nitrogen, they interact during decomposition to create a more effective flame-retardant system. nih.gov The nitrogen-based compounds often decompose to release inert gases like ammonia (B1221849) (NH3) and nitrogen oxides, which dilute the concentration of oxygen and flammable gases near the flame front. nih.gov More importantly, the phosphorus and nitrogen compounds interact to promote the formation of a stable, insulating char layer. nih.gov This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatiles to the flame zone. researchgate.netnih.gov For example, flame retardants derived from diphenylphosphine (B32561) oxide (DPO) and p-phenylenediamine (B122844) have demonstrated this synergistic effect in epoxy resins. researchgate.net

Application in Specific Polymer Matrices (e.g., Epoxy Resins, Polyurethane Elastomers, Polybenzoxazines)

The versatility of BHPPO and related phosphine oxides allows for their incorporation into a wide range of thermosetting and thermoplastic polymers.

Epoxy Resins: Phosphine oxides are widely used to impart flame retardancy to epoxy resins, which are essential materials in electronics, composites, and coatings. mdpi.comcnrs.fr They can be reacted into the epoxy backbone or used as additives. The incorporation of these compounds generally improves the flame retardant properties, as measured by the Limiting Oxygen Index (LOI) and UL-94 vertical burn tests. For instance, an epoxy resin modified with (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) containing 1.2 wt% phosphorus achieved a UL-94 V-0 rating and an LOI of 29.2%. mdpi.comnih.gov Similarly, an epoxy thermoset containing a fluorine-modified diphenylphosphine oxide derivative (BFPPO) reached a V-0 rating and an LOI of 34.0% with only 0.9 wt% phosphorus. researchgate.net

Interactive Table: Flame Retardant Performance of Phosphine Oxide Derivatives in Epoxy Resins

Flame Retardant Compound Polymer Matrix Phosphorus Content (wt%) UL-94 Rating LOI (%) Citation
(Oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) Epoxy Resin 1.2 V-0 29.2 mdpi.com, nih.gov
Benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO) Epoxy Resin 0.9 V-0 34.0 researchgate.net
Bis-phenoxy (3-hydroxy) phenyl phosphine oxide (BPHPPO) Epoxy Resin - - >35.0 cnrs.fr
Bis(3-hydroxyphenyl) phenyl phosphate (B84403) (BHPP) Epoxy Resin 1.5 V-0 - cnrs.fr
1-N,4-N-bis(diphenylphosphorylmethyl)benzene-1,4-diamine (DPO-N) Epoxy Resin 0.7 V-0 30.4 researchgate.net

Polyurethane Elastomers: In polyurethane (PU) elastomers, phosphorus-containing compounds can act as reactive chain extenders or curatives. epa.govgoogle.com For example, bis(3-hydroxy phenyl)phenyl phosphate (BPP), a related compound, has been synthesized and used as a chain extender with 4,4'-diphenylmethane diisocyanate (MDI) and various polyols to create phosphorus-containing polyurethane elastomers. epa.gov The use of specific polyhydroxyalkylphosphine oxides as curatives for NCO-terminated prepolymers has been shown to produce polyurethane elastomers with enhanced mechanical properties compared to standard curatives. google.comgoogle.com

Polybenzoxazines: The compatibility of phosphine oxide structures with benzoxazine (B1645224) chemistry has been demonstrated. A phosphorous-containing benzoxazine, (3-(4-hydroxyphenyl)-3,4-dihydro-2H-benzo[e] researchgate.netmdpi.comoxazin-4-yl)diphenylphosphine oxide (DPOBH), was synthesized from diphenylphosphine oxide and used as a co-curing agent and flame retardant for epoxy resins. researchgate.net This indicates the potential for integrating the phosphine oxide moiety directly into polybenzoxazine resins to create inherently flame-retardant, high-performance materials.

Property Modulation in Polymer Composites

Beyond flame retardancy, the incorporation of BHPPO and its analogues influences the fundamental properties of the resulting polymer composites, including their thermal stability and mechanical response.

Influence on Thermal Degradation Behavior

The addition of phosphorus-containing compounds like BHPPO significantly alters the thermal degradation pathway of polymers, as observed through thermogravimetric analysis (TGA). A common effect is the reduction of the initial decomposition temperature. mdpi.com However, this is coupled with a substantial increase in the amount of char residue at elevated temperatures. researchgate.netcnrs.frcnrs.fr The phosphorus compounds promote dehydration and cross-linking reactions at lower temperatures, leading to the formation of a thermally stable char. cnrs.frresearchgate.net This char acts as an insulating barrier, protecting the underlying material from further decomposition. cnrs.fr For example, an epoxy resin based on bis-phenoxy (3-hydroxy) phenyl phosphine oxide (BPHPPO-EP) had a char yield of 51.8% in nitrogen, compared to just 20.2% for the unmodified bisphenol-A epoxy resin. cnrs.fr Similarly, incorporating bis(3-hydroxyphenyl) phenyl phosphate (BHPP) into an epoxy resin increased the char yield from 18% to 35%. cnrs.fr

Interactive Table: Thermal Degradation Properties of Polymers with Phosphine Oxides

Polymer System Key Observation Char Yield (%) Temperature (°C) Atmosphere Citation
BPHPPO-EP Increased char yield vs. control 51.8 - Nitrogen cnrs.fr
BA-EP (Control) Lower char yield 20.2 - Nitrogen cnrs.fr
BHPP-C Resin Increased char yield vs. control 35 700 - cnrs.fr
Control Epoxy Lower char yield 18 700 - cnrs.fr
EP/ODDPO-1.2 Minimal decrease in initial decomposition temp. - - - nih.gov
Effects on Thermomechanical Properties and Modulus

The introduction of the rigid, bulky phosphine oxide structure into a polymer network affects its thermomechanical properties. The impact on the glass transition temperature (Tg) can vary. In some cases, the introduction of a phosphine oxide-based flame retardant can lead to a slight decrease in Tg due to plasticization effects or disruption of the network structure. mdpi.com For instance, an epoxy modified with (oxybis(4,1-phenylene))bis(phenylphosphine oxide) showed a decrease in Tg of 7.6 °C. nih.gov Conversely, other systems show that the rigid structure can help maintain or even increase the Tg. nih.gov

Regarding mechanical properties, the incorporation of these phosphorus compounds can enhance the stiffness of the material. A cured epoxy resin containing bis-phenoxy (3-hydroxy) phenyl phosphine oxide (BPHPPO) was reported to exhibit a higher tensile and flexural modulus compared to the standard bisphenol-A epoxy resin. cnrs.fr In polyurethanes, the use of bis(4‐aminophenyl)phenylphosphine oxide (BAPPO) was found to increase the crystallinity of the hard segments, which can influence mechanical performance. nih.gov

Enhancements in Oxidative Stability

The incorporation of phosphorus-containing compounds, particularly those based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), into polymer matrices has been a subject of extensive research to enhance their thermal and oxidative stability. researchgate.net Derivatives of DOPO, such as this compound, are noted for improving the thermal stability of polymers like polyesters, polyethylene, and polypropylene (B1209903), especially under thermo-oxidative conditions. researchgate.net This enhancement is crucial for the process stability of thermoplastics and increases the potential for recycling. researchgate.net

Research on phthalonitrile (B49051) thermosets has shown that the concentration of phosphorus-containing monomers can influence thermal oxidative stability. An increase in the content of a phosphate-bridged monomer (PPhPN) led to a decrease in the temperature for 5% mass loss in an air atmosphere, suggesting that the structure of the resulting polymer network is critical. mdpi.com Conversely, studies on polypropylene composites have demonstrated that combining a phenethyl-bridged DOPO derivative (PN-DOPO) with organo-montmorillonite (OMMT) improves the thermal stability of the polymer blend and promotes the formation of char residues. mdpi.com The introduction of OMMT helps create a more continuous and compact char layer containing an aluminium–silicon barrier alongside the phosphorus-containing carbonaceous char. mdpi.com

In semi-aromatic polyamides like PA56T, the introduction of a benzene (B151609) ring into the main chain already provides higher thermal stability compared to aliphatic counterparts. mdpi.com The addition of phosphorus-containing antioxidants can further enhance this by decomposing hydroperoxides that form during oxidation, which would otherwise promote the degradation of the polyamide. mdpi.com

Table 1: Effect of Phosphorus-Containing Additives on the Thermal Oxidative Stability of Various Polymers

Polymer MatrixAdditiveLoadingKey Findings on Oxidative StabilityReference
Polypropylene (PP)17 wt% PN-DOPO + 3 wt% OMMT20 wt% totalImproved thermal stability and promoted char residue formation. mdpi.com
Phthalonitrile ResinPPhPN10-50%Temperature of 5% mass loss (TOS5%) decreased from 507 °C to 470 °C with increasing PPhPN content. mdpi.com
Polybenzoxazine (pBF-a)3 mol% DOPO-HQ-Slightly reduced the peak temperature for the third decomposition step from 472 °C to 468 °C. nih.gov
Polypropylene (PP)20 wt% PN-DOPO20 wt%Reduced the initial thermal stability but slightly promoted char formation. mdpi.com
Impact on Hydrophobicity and Water Absorption Resistance

The introduction of specific chemical moieties into a polymer's structure can significantly alter its surface properties, particularly its hydrophobicity and resistance to water absorption. The hydrophobicity of a polymer is a critical factor that can influence its long-term performance, especially in environments with high humidity or direct water contact. nih.gov Enhanced hydrophobicity can lead to reduced water absorption, which in turn helps maintain the material's mechanical and dielectric properties over time. nih.govcnrs.fr

The incorporation of organophosphorus compounds, such as those derived from diphenylphosphine oxide (DPO), has been shown to improve the hydrophobicity of polymers like epoxy resins. For example, the modification of an epoxy resin with (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) resulted in enhanced hydrophobicity. mdpi.com Similarly, modifying an epoxy resin with a (4-fluorophenyl)(phenyl)phosphine oxide derivative also led to a clear improvement in the hydrophobicity of the resulting thermosets. researchgate.net The presence of aromatic groups and the specific structural arrangement of the phosphine oxide contribute to this effect.

Fluorine-containing compounds are well-known for their ability to enhance the hydrophobicity of polymers. researchgate.net Polyimides containing fluorine, for instance, exhibit low moisture uptake. researchgate.net Research has demonstrated that certain novel polyimides can have moisture absorption values as low as 0.32–0.78%. researchgate.net The inherent low surface energy of fluorine atoms contributes to repelling water from the polymer surface.

The structure of the polymer itself plays a significant role. For instance, studies on polymer-modified bituminous coatings showed that products with a polystyrene filler exhibited lower susceptibility to water absorption compared to those with other filler types. mdpi.com The dynamics of biofilm formation on polymer surfaces used for water purification membranes have also been shown to be significantly affected by surface hydrophobicity, with bacterial adhesion increasing with greater hydrophobicity. researchgate.net This highlights the importance of tailoring surface properties for specific applications. Enhancing a polymer's hydrophobicity is an effective strategy for controlling the degradation rates of polyesters by limiting the exposure of hydrolyzable bonds to water. nih.gov

Table 2: Water Absorption and Contact Angle Data for Modified Polymers

Polymer SystemModifierKey Findings on Hydrophobicity/Water AbsorptionReference
Epoxy Resin (EP)(oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO)Enhanced hydrophobicity and water absorption resistance. mdpi.com
Epoxy Resin (EP)(4-fluorophenyl)(phenyl)phosphine oxide (4-FPO)Hydrophobicity of the modified EP was clearly improved. researchgate.net
Novel PolyimidesmDAATPPOLow moisture absorptions (0.32–0.78%). researchgate.net
Epoxy Resin (EP)5 wt.% Fluorocarbon Polymer (FC)Hydrophobicity increased by 65.4% compared with pure EP. mdpi.com
One-component bituminous coatingPolystyrene fillerWater absorption of 0.42% after soaking in water with a pH of 4. mdpi.com

Coordination Chemistry and Supramolecular Assembly

Ligand Properties of the Phosphine (B1218219) Oxide Moiety

The phosphine oxide group (P=O) is a cornerstone of the coordinating ability of Bis(4-hydroxyphenyl)phenylphosphine oxide. Phosphine oxides are classified as hard Lewis bases, a characteristic that dictates their preference for binding to hard Lewis acidic metal centers. wikipedia.org Coordination almost invariably occurs through the oxygen atom, forming a stable M-O-P linkage. wikipedia.org The polarity of the P=O bond, with a partial positive charge on the phosphorus and a partial negative charge on the oxygen, makes the oxygen atom an effective electron-pair donor. nih.gov

Upon coordination to a metal center, the P-O bond typically elongates slightly. wikipedia.org For instance, in a nickel(II) complex with triphenylphosphine (B44618) oxide, the P-O distance increases from approximately 1.48 Å in the free ligand to 1.51 Å in the complex. wikipedia.org This elongation is consistent with the stabilization of the ionic resonance structure of the P=O bond upon complexation. wikipedia.org The electronic nature of the substituents on the phosphorus atom can tune the basicity of the phosphine oxide; trialkylphosphine oxides are generally more basic and thus better ligands than triarylphosphine oxides. wikipedia.org The presence of both phenyl and hydroxyphenyl groups in the title compound influences its electronic profile and, consequently, its behavior as a ligand. cymitquimica.commdpi.com

Metal Coordination Complexes and Potential Catalytic Implications

The phosphine oxide and phenolate (B1203915) functionalities of this compound and its derivatives make them versatile ligands for a variety of metals. While complexes of the title compound itself are a specific area of study, research on analogous phosphine-phenolate and phosphine oxide ligands provides significant insight into their coordination behavior. wikipedia.orgrsc.org For example, related bis(hydroxyphenyl)phenylphosphine ligands have been used to synthesize complexes with rhenium, forming stable octahedral structures. rsc.org Similarly, phosphine oxide ligands are well-known for their ability to stabilize rare-earth metal ions, a property attributed to the oxophilicity of these elements and the polarity of the P⁺–O⁻ bond. nih.gov

The catalytic potential of metal complexes containing phosphine oxide ligands is an area of active research. researchgate.net These ligands can be part of catalysts for a range of important organic transformations. For example, bis(4-fluorophenyl)phenylphosphine oxide is noted as a catalyst for hydroformylation and is used in the preparation of ligands for cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com Polymeric catalysts incorporating phosphine functionalities have been developed for reactions in aqueous media, highlighting the role of the ligand structure in creating catalysts compatible with specific reaction environments. researchgate.net Furthermore, titanium and zirconium complexes with amine bis(phenolate) ligands have been successfully employed as catalysts for the ring-opening polymerization (ROP) of rac-lactide, demonstrating that metal complexes with phenolate-type ligands can drive important polymerization reactions. mdpi.com

Supramolecular Architectures Utilizing this compound

The true architectural prowess of this compound is demonstrated in its use as a building block for intricate supramolecular assemblies. The combination of directional hydrogen bonding capabilities from its hydroxyl groups and the coordinating power of the phosphine oxide moiety allows for the construction of highly ordered, functional superstructures.

A significant application of this compound is in the synthesis of macrocyclic host compounds known as oxaphosphacyclophanes. nih.govacs.org These are formed by reacting the compound with dihaloalkanes of varying lengths (e.g., dibromoalkanes). nih.govacs.orgresearchgate.net The resulting macrocycles possess a defined cavity that can selectively recognize and encapsulate guest molecules. nih.gov

For example, an oxaphosphacyclophane derived from this compound and linked by a hexylene chain has been shown to capture a cyclohexane (B81311) molecule within its cavity. nih.gov This host-guest behavior is driven by specific non-covalent interactions between the host macrocycle and the guest molecule. nih.gov The ability to form such host-guest systems is a hallmark of advanced molecular recognition chemistry, with potential applications in sensing, separation, and catalysis. nih.gov

The formation and stability of supramolecular structures derived from this compound are governed by a network of subtle intermolecular interactions. nih.gov Single-crystal X-ray diffraction and Hirshfeld surface analysis have been instrumental in identifying and characterizing these forces. nih.govacs.orgresearchgate.net Key interactions include:

C-H···O=P Hydrogen Bonding: This interaction occurs between the oxygen atom of the phosphine oxide group and a C-H bond from a phenyl group of an adjacent molecule, contributing to the formation of columnar structures. researchgate.net

π/π Stacking: Aromatic rings within the molecules can stack upon each other. In certain crystal structures of oxaphosphacyclophanes, π/π interactions between the terminal phenyl groups of two different macrocycles lead to the formation of one-dimensional chains. nih.govresearchgate.net The distances between the centers of these interacting rings are typically in the range of 5.1 to 5.2 Å. nih.govresearchgate.net

C-H/π Interactions: These interactions involve a C-H bond pointing towards the electron-rich face of an aromatic ring. In host-guest systems, C-H/π interactions are observed between the guest molecule (e.g., cyclohexane) and the phenyl groups lining the host's cavity. nih.govresearchgate.net They also play a role in the self-recognition between two macrocycles to form dimeric structures. nih.govacs.org

Summary of Intermolecular Interactions in Oxaphosphacyclophane Derivatives
Interaction TypeParticipating GroupsStructural RoleTypical Distance/GeometryReference
C-H···O=P Hydrogen BondingPhosphine oxide oxygen and phenyl C-HFormation of columnar alignments- researchgate.net
π/π StackingTerminal phenyl groups of adjacent macrocyclesConstruction of 1D supramolecular chainsRing center-ring center distance: ~5.1-5.2 Å nih.govresearchgate.net
C-H/π InteractionsGuest (e.g., cyclohexane) and host's phenyl groupsEncapsulation of guest molecules- nih.govresearchgate.net
C-H/π InteractionsTerminal phenyl group and oxyphenyl group of another macrocycleFormation of dimeric structuresRing center-ring center distance: ~4.8-4.9 Å nih.govacs.org

The intermolecular interactions detailed above drive the spontaneous self-assembly of this compound derivatives into larger, well-defined architectures, a process known as supramolecular polymerization. nih.gov Depending on the specific conformer (syn or anti) and the length of the alkyl linker in the resulting oxaphosphacyclophanes, different supramolecular structures are formed. nih.gov

For instance, a butylene-linked oxaphosphacyclophane self-assembles into a one-dimensional (1D) supramolecular polymer via C-H/π interactions. nih.govacs.org A pentylene-linked version also forms a 1D chain, but this assembly is driven primarily by π/π stacking interactions between terminal phenyl groups. nih.gov In another case, a hexylene-linked macrocycle in its syn-conformation assembles into a discrete dimeric structure through mutual C-H/π recognition. nih.govacs.org This controlled self-assembly based on molecular design highlights the compound's role as a versatile tecton for constructing materials with tailored nanoscale architectures. nih.gov

Spectroscopic and Computational Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural analysis of Bis(4-hydroxyphenyl)phenylphosphine oxide. These techniques probe the local chemical environments of specific nuclei and the vibrational modes of chemical bonds, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used to determine the molecular structure of a material. It relies on the magnetic properties of atomic nuclei. For this compound, NMR studies, including ¹H, ¹³C, and ³¹P, are routinely used to confirm its synthesis and purity. hmdb.caacs.org

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. While several studies confirm the characterization of this compound using ¹H NMR, specific comprehensive spectral data is not consistently detailed in the literature. acs.org The spectrum is expected to show distinct signals for the hydroxyl protons and the aromatic protons on both the phenyl and hydroxyphenyl rings. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns provide information about neighboring protons. For example, in a study of related oxaphosphacyclophanes derived from this compound, the chemical shifts for the ortho-protons of the oxyphenyl group were calculated to be in the range of 6.81 to 6.98 ppm.

Table 1: Expected ¹H NMR Signal Regions for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic Protons (C₆H₅) ~7.4 - 7.8 Multiplet
Aromatic Protons (C₆H₄) ~6.8 - 7.5 Multiplets
Hydroxyl Protons (OH) Variable, broad Singlet

Note: Expected values are based on general principles and data from structurally similar compounds. Specific experimental values may vary based on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy identifies the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum would show signals for the carbon atoms in the phenyl and hydroxyphenyl rings. Key signals include those for the carbons directly bonded to the phosphorus atom, which exhibit coupling (J-coupling), and the carbons bonded to the hydroxyl groups. A study on sulfonated poly(arylene ether sulfone)s containing phosphine (B1218219) oxide moieties confirms that the ¹³C and DEPT-135 NMR spectra for the this compound monomer are available in the publication's supporting information, providing a definitive reference for its carbon skeleton. researchgate.net

Phosphorus-31 (³¹P) NMR spectroscopy is particularly useful for phosphorus-containing compounds like this compound, as it provides direct information about the chemical environment of the phosphorus atom. The analysis of this compound and mixtures containing it consistently shows a single, sharp signal, confirming the presence of one phosphorus environment. The chemical shift is a key identifier for the phosphine oxide group.

Table 2: Experimental ³¹P NMR Chemical Shift for this compound

Solvent Chemical Shift (δ) in ppm Reference
DMSO-d₆ 26.1 rsc.org
DMSO-d₆ 27.5 rsc.org

Note: The chemical shift for ³¹P is reported relative to a standard, typically 85% H₃PO₄.

While one-dimensional NMR provides fundamental structural data, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the complete and unambiguous assignment of all proton and carbon signals in this compound. These experiments reveal correlations between nuclei, mapping out the connectivity of the entire molecule. However, specific studies applying these multi-dimensional techniques to this compound were not identified in the reviewed literature.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound provides a characteristic pattern of absorption bands corresponding to the vibrational frequencies of its specific chemical bonds. Studies on its use in polymer synthesis confirm its characterization by FTIR, though specific peak assignments are not always provided. acs.org The key expected absorption bands are detailed in the table below.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Hydroxyl O-H stretch 3600 - 3200 (broad)
Aromatic C-H C-H stretch 3100 - 3000
Phosphine Oxide P=O stretch ~1260 - 1140
Aromatic Ring C=C stretch ~1600, ~1500, ~1450
Phenyl-Phosphorus P-C stretch ~1440

Note: These are typical wavenumber ranges for the specified functional groups. The exact position and intensity of the peaks can be influenced by the molecular structure and sample state.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. In electrospray ionization (ESI) mass spectrometry, the compound typically forms a deprotonated molecule [M-H]⁻ in negative ion mode.

Detailed fragmentation studies on related bisphenols and organophosphorus compounds provide insight into the expected fragmentation pattern of this compound under collision-induced dissociation. dphen1.com The fragmentation is influenced by the core structures: the bis(4-hydroxyphenyl) moiety and the phenylphosphine (B1580520) oxide group.

Key fragmentation pathways observed in similar structures include:

Loss of a Phenol (B47542) Group: Cleavage of the P-C bond can lead to the loss of a phenol radical or molecule.

Formation of Phenoxide Ion: A common fragment at m/z 93, corresponding to the phenoxide ion [C₆H₅O]⁻, is a characteristic peak for compounds containing hydroxyphenyl groups. dphen1.com

Cleavage of Phenyl Group: The bond between the phosphorus atom and the unsubstituted phenyl ring can cleave, leading to a loss of a C₆H₅ radical.

Rearrangement Reactions: Intramolecular rearrangement reactions can occur, leading to the formation of stable fragment ions.

These fragmentation patterns are crucial for the structural confirmation of the molecule and for identifying it in complex matrices. dphen1.com

Table 1: Expected Key Mass Fragments for this compound
m/z (Mass-to-Charge Ratio)Proposed Fragment IdentitySignificance
310[M]⁺ (Molecular Ion)Confirms the molecular weight of the compound.
309[M-H]⁻Deprotonated molecule, often the base peak in negative ESI.
217[M-C₆H₅O]⁺Loss of a hydroxyphenyl group.
93[C₆H₅O]⁻Characteristic phenoxide ion fragment. dphen1.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable tool for determining the solid-state structure of this compound, providing precise information on bond lengths, bond angles, and crystal packing.

While a specific single-crystal structure for this compound is not detailed in the provided search results, analysis of closely related phosphine oxide derivatives allows for an accurate prediction of its molecular geometry. nih.govacs.orgd-nb.inforesearchgate.net Studies on compounds like tris(2-hydroxyphenyl)phosphine oxide and oxaphosphacyclophanes derived from this compound reveal key structural features. nih.govresearchgate.net

The central phosphorus atom adopts a tetrahedral geometry. The molecule can exist in different conformations, such as syn and anti, arising from the rotation around the P-C bonds. nih.govacs.org In the crystalline state, the molecules are organized into a three-dimensional network stabilized by strong intermolecular hydrogen bonds between the hydroxyl groups of one molecule and the phosphoryl (P=O) oxygen of a neighboring molecule. nih.gov Additional stability is conferred by C-H/π and π-π stacking interactions between the phenyl rings. nih.govacs.org

Table 2: Typical Bond Lengths and Angles for Related Phosphine Oxides
ParameterTypical ValueReference Compound Example
P=O Bond Length~1.48 ÅBis(2,4,6-trimethylphenyl)phosphine oxide researchgate.net
P-C (Aryl) Bond Length~1.81 ÅBis(2,4,6-trimethylphenyl)phosphine oxide researchgate.net
O=P-C Bond Angle~113-117°Bis(2,4,6-trimethylphenyl)phosphine oxide researchgate.net
C-P-C Bond Angle~108°Bis(2,4,6-trimethylphenyl)phosphine oxide researchgate.net

Powder X-ray Diffraction (PXRD) is employed to analyze the structure of microcrystalline samples of this compound. This technique is particularly valuable for phase identification, confirming the crystalline nature of a synthesized batch, and assessing its purity. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase of the material. By comparing the experimental pattern to reference data, one can confirm the identity of the compound. Furthermore, PXRD can be used to study the degree of crystallinity in polymeric materials that incorporate this phosphine oxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet region, which are attributed to π-π* transitions within the aromatic phenyl rings.

Based on data from structurally similar compounds like bisphenol A and other acylphosphine oxides, this compound is expected to exhibit significant absorption in the range of 260-290 nm. tue.nlresearchgate.netresearchgate.net The exact position of the maximum absorbance (λmax) and the molar absorptivity are dependent on the solvent used and the electronic interactions between the phosphine oxide group and the hydroxyphenyl moieties. The presence of the hydroxyl and phosphine oxide groups can cause a slight shift in the absorption bands compared to unsubstituted benzene (B151609).

Table 3: Expected UV-Vis Absorption Data
Wavelength Range (λmax)Type of TransitionAssociated Chromophore
260-290 nmπ → π*Phenyl rings researchgate.netresearchgate.net

Thermal Analytical Methodologies for Material Performance Assessment

The thermal stability of this compound is a critical parameter, particularly for its applications in flame-retardant materials.

Thermogravimetric Analysis (TGA) for Degradation Studies

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For organophosphorus flame retardants like this compound, the thermal decomposition typically occurs at elevated temperatures, often designed to be near the decomposition temperature of the host polymer. mdpi.comnih.govresearchgate.net The TGA curve for this compound is expected to show an initial stable region with minimal mass loss, followed by a significant mass loss step corresponding to the primary decomposition of the molecule.

A key feature of phosphine oxide-based flame retardants is their ability to promote the formation of a thermally stable char residue at high temperatures. researchgate.netrsc.org This char layer acts as a protective barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles. researchgate.net The TGA data provides the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of char yield at the end of the analysis (e.g., at 800 °C). These parameters are crucial for assessing its effectiveness as a flame retardant. researchgate.netcore.ac.uk

Table 4: Expected TGA Profile Characteristics for a Phosphine Oxide Flame Retardant
TGA ParameterDescriptionSignificance in Flame Retardancy
T_onset (Onset Decomposition Temperature)The temperature at which significant mass loss begins.Indicates the initiation of thermal degradation.
T_max (Temperature of Maximum Decomposition)The temperature at which the rate of mass loss is highest.Represents the main decomposition stage.
Char Yield (%)The percentage of residual mass at high temperature (e.g., 800 °C).A higher char yield generally correlates with better flame-retardant performance in the condensed phase. rsc.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Curing Mechanisms

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermal properties of materials like this compound and polymers derived from it. tudelft.nl By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify various thermal events. nih.gov

Thermal Transitions: DSC thermograms reveal key thermal transitions in materials. These include:

Glass Transition Temperature (Tg): Observed as a step-like change in the baseline of the DSC curve, representing the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov

Crystallization Temperature (Tc): An exothermic peak indicating the temperature at which a disordered amorphous material organizes into a crystalline structure. nih.gov

Melting Temperature (Tm): An endothermic peak corresponding to the transition from a crystalline solid to a liquid. nih.gov

For instance, in studies of polyesters derived from similar bisphenol compounds, DSC is used to determine these characteristic temperatures, which are crucial for defining the material's processing window and service temperature. researchgate.net The analysis of n-paraffins, for example, shows how DSC can clearly delineate multiple solid-solid phase transitions and fusion endotherms. mdpi.com

Curing Mechanisms: When this compound is used as a reactant or curing agent in thermosetting polymer systems, such as epoxy resins, DSC is an effective tool for studying the curing reaction kinetics. atlantis-press.com The curing process is an exothermic reaction, which appears as a broad peak on the DSC thermogram. researchgate.net By conducting experiments at different heating rates, kinetic parameters like the activation energy (Ea) can be determined using methods such as those developed by Kissinger or Ozawa. researchgate.net The total heat released during the reaction is proportional to the area under the exothermic peak and corresponds to the extent of the reaction. atlantis-press.com This information is vital for optimizing curing cycles in industrial applications, ensuring the material achieves its desired properties. atlantis-press.comnih.gov

Table 1: Thermal Events Detectable by DSC and Their Significance

Thermal Event Appearance on DSC Thermogram Significance
Glass Transition (Tg) Step-like change in heat capacity Indicates change from glassy to rubbery state; defines upper service temperature for amorphous polymers. nih.gov
Crystallization (Tc) Exothermic Peak (heat released) Temperature of transition from amorphous to crystalline structure upon cooling. nih.gov
Melting (Tm) Endothermic Peak (heat absorbed) Temperature of transition from crystalline solid to liquid. nih.gov

Limiting Oxygen Index (LOI) Testing for Flammability

The Limiting Oxygen Index (LOI) test is a standardized method (e.g., ASTM D2863, ISO 4589) used to measure the relative flammability of materials. wikipedia.orgspecialchem.com It determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain candle-like combustion of a sample for a specific period. wikipedia.orgcnrs.fr A higher LOI value indicates better flame retardancy, as a higher concentration of oxygen is needed for the material to burn. specialchem.com Materials with an LOI greater than 21% (the approximate oxygen concentration in ambient air) are considered flame retardant.

The incorporation of phosphorus-containing compounds, such as this compound, into polymer matrices is a common strategy to enhance their fire resistance. The phosphorus element is known to promote char formation during combustion, which acts as an insulating barrier, and can also inhibit combustion reactions in the gas phase. cnrs.fr Studies on various polymers have consistently shown that increasing the phosphorus content leads to a higher LOI value. cnrs.frresearchgate.net For example, incorporating phosphorus-based additives into epoxy resins or polyamides has been demonstrated to significantly raise their LOI values, often achieving self-extinguishing characteristics. cnrs.frresearchgate.net

Table 2: Example of LOI Values for a Polymer With and Without a Phosphorus Flame Retardant

Material System Phosphorus Content (wt%) LOI (%) Flame Retardancy Rating (UL-94)
Polyamide 6 (PA6) - Unmodified 0 ~21-23 No Rating
PA6 with Phosphorus Additive >1.5 >30 V-0 researchgate.net
Epoxy Resin - Unmodified 0 ~20-22 No Rating

Cone Calorimetry for Fire Performance Evaluation

Cone calorimetry is one of the most effective bench-scale methods for evaluating the fire performance of materials under realistic fire conditions. usda.gov The instrument measures several key parameters by exposing a sample to a specific heat flux, providing a comprehensive assessment of its combustion behavior. usda.gov For materials containing flame retardants like this compound, cone calorimetry is crucial for understanding the mechanism of fire retardancy.

Key parameters measured include:

Heat Release Rate (HRR): The most important parameter, as it quantifies the intensity of a fire. A lower peak HRR (pHRR) indicates a less hazardous material. usda.gov

Total Heat Release (THR): The total amount of heat generated during the entire combustion process.

Time to Ignition (TTI): The time it takes for the material to ignite when exposed to the heat source. A longer TTI provides more time for escape in a real fire scenario. usda.gov

Smoke Production Rate (SPR): Measures the rate at which smoke is generated.

When phosphorus-containing flame retardants are incorporated into polymers, they typically reduce the pHRR and THR significantly. researchgate.netresearchgate.net This is often attributed to a condensed-phase mechanism, where the phosphorus compound promotes the formation of a stable, insulating char layer on the material's surface. This char acts as a barrier, limiting the transport of heat to the underlying polymer and reducing the release of flammable volatiles into the gas phase. imist.ma

Chromatographic Separation Techniques (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing polymers. phenomenex.com It separates molecules based on their hydrodynamic volume, or size, in solution. schambeck-sfd.com This method is not used to analyze the this compound molecule itself, but rather the macromolecules (e.g., polyesters, polycarbonates) that are synthesized using it as a monomer or building block. researchgate.net

In a GPC system, a polymer solution is passed through a column packed with a porous gel. phenomenex.com Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying degrees, increasing their path length and causing them to elute later. schambeck-sfd.com By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of an unknown polymer sample can be determined. researchgate.net

The key data obtained from a GPC analysis include:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

This information is critical for understanding how polymerization conditions affect the final polymer structure and, consequently, its mechanical and thermal properties.

Table 4: Information Derived from Gel Permeation Chromatography (GPC)

Parameter Description Typical Application
Number-Average Molecular Weight (Mn) Statistical average molecular weight based on the number of molecules. Correlates with properties like colligative properties.
Weight-Average Molecular Weight (Mw) Statistical average molecular weight based on the weight fraction of molecules. Correlates with properties like melt viscosity and toughness.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure and properties of molecules from first principles. cmu.edu For a molecule like this compound, DFT calculations can provide deep insights into its geometry, stability, and reactivity.

By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state electron density, from which various properties can be derived. cmu.edu Key applications include:

Geometry Optimization: Predicting the most stable three-dimensional conformation of the molecule by finding the geometry that corresponds to the lowest energy state.

Frontier Molecular Orbitals (FMO): Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. espublisher.com A smaller gap generally implies higher reactivity.

Electrostatic Potential Mapping: Visualizing the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.

These theoretical calculations are invaluable for rationalizing the behavior of this compound in chemical reactions, such as polymerization or its role in flame retardancy mechanisms, by providing a molecular-level understanding of its electronic characteristics. researchgate.net

Table 5: Key Molecular Properties of this compound Obtainable via DFT

Property Description Significance
Optimized Geometry The lowest-energy 3D arrangement of atoms. Provides bond lengths, bond angles, and dihedral angles for the most stable conformation.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron (nucleophilicity). espublisher.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron (electrophilicity). espublisher.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. An indicator of chemical reactivity, optical properties, and kinetic stability. espublisher.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By applying classical mechanics, MD simulations can model the behavior of complex systems, such as a polymer matrix containing this compound. This allows for the study of intermolecular interactions and the prediction of macroscopic material properties.

In a typical MD simulation, a system is constructed by placing molecules in a simulation box. The forces between molecules are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. mdpi.com This provides a dynamic view of the system's evolution.

For a polymer system modified with this compound, MD simulations can be used to investigate:

Intermolecular Interactions: The simulation can elucidate how the phosphine oxide group and the hydroxyl groups interact with polymer chains and other additives through hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov

Thermomechanical Properties: By simulating the system at different temperatures, properties like the glass transition temperature (Tg) and the coefficient of thermal expansion can be predicted by analyzing changes in density or molecular motion. mdpi.com

Structural Arrangement: MD can reveal how the presence of the compound affects the packing efficiency and free volume of the polymer chains, which in turn influences properties like density and mechanical modulus. mdpi.com

These simulations bridge the gap between molecular structure and bulk material properties, offering valuable insights for material design and development. nih.gov

Hirshfeld Surface Analysis for Crystal Packing and Interactions

Detailed research findings and data tables on the Hirshfeld surface analysis of this compound are not available in the current scientific literature. A crystal structure, which is a prerequisite for this analysis, has not been publicly reported.

Future Research Directions and Emerging Applications

Development of Novel Derivatives with Tailored Functionalities for Specific Applications

The functionalization of BHPPO is a key strategy for creating new molecules with properties tailored for specific applications. The presence of two phenolic hydroxyl groups allows for a wide range of chemical modifications, leading to derivatives with enhanced thermal stability, flame retardancy, or novel chemical reactivities.

Research efforts are being directed towards synthesizing new benzoxazine (B1645224) monomers from BHPPO. These monomers can undergo thermally initiated ring-opening polymerization to produce polybenzoxazines with a phosphorus-containing backbone. This incorporates the inherent flame retardant properties of the phosphine (B1218219) oxide group directly into the polymer chain, offering a permanent and non-migrating solution to flammability.

Another promising avenue is the synthesis of fluorinated derivatives. For instance, novel aromatic diamines like bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide have been synthesized and used to create new series of fluorinated polyimides. The incorporation of fluorine atoms and bulky trifluoromethyl (CF3) groups can increase the polymer's free volume, improving properties such as solubility in organic solvents and electrical insulation, while the phosphine oxide moiety contributes to high thermal stability and glass transition temperatures.

The development of such derivatives is driven by the need for materials that can perform under extreme conditions, such as in the aerospace and electronics industries, where a combination of thermal resistance, flame retardancy, and specific dielectric properties is required.

Advanced Materials Design and Engineering for Enhanced Performance

BHPPO and its derivatives are instrumental in the engineering of advanced polymer systems, particularly high-performance epoxy resins and polyimides. The integration of the phosphine oxide structure into polymer matrices imparts significant improvements in thermal stability and flame retardancy.

A major focus of research is the use of BHPPO-derived compounds as flame retardants for epoxy resins. For example, a novel phosphorus-containing compound, (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO), which shares the core phosphine oxide feature, has been shown to be a highly effective flame retardant. When incorporated into an epoxy resin matrix, it significantly improves fire resistance, enabling the material to achieve a UL-94 V-0 rating, which indicates that burning stops within 10 seconds on a vertical specimen. This is achieved through a combination of gas-phase and condensed-phase mechanisms. In addition to flame retardancy, these derivatives can enhance other material properties. The rigid and symmetric structure of ODDPO has been found to improve the hydrophobicity, water absorption resistance, and dielectric properties of

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Bis(4-hydroxyphenyl)phenylphosphine oxide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, multi-step procedures involving chlorinated intermediates (e.g., dichlorophenylphosphine) in toluene at 98–110°C for 17 hours can yield precursors . Post-synthesis purification via distillation and recrystallization (using solvents like hexanes or tert-butanol) is critical. Purity validation using GC (>97% purity thresholds) or HPLC is recommended . Challenges include managing side reactions (e.g., incomplete oxidation), which can be mitigated by adjusting stoichiometric ratios of oxidizing agents like hydrogen peroxide .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Structural Confirmation : X-ray crystallography or NMR spectroscopy (e.g., 31^{31}P NMR for phosphine oxide groups) .
  • Purity Analysis : GC or HPLC coupled with mass spectrometry to detect trace impurities .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 130–131°C for related phosphine oxides) .
  • Surface Reactivity : Advanced microspectroscopic imaging (e.g., FTIR or XPS) to study adsorption behavior on materials, as demonstrated in indoor surface chemistry studies .

Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?

  • Methodological Answer : The phosphine oxide group acts as a Lewis base, coordinating with metals via the oxygen lone pairs. Computational methods like density functional theory (DFT) can predict bonding behavior, particularly with lanthanides where 4f-orbital interactions are critical. Experimental validation via X-ray absorption spectroscopy (XAS) provides insights into covalent bonding dynamics . Substituted aryl groups (e.g., hydroxyl or chlorophenyl) modulate electron density, affecting ligand strength and selectivity .

Advanced Research Questions

Q. What mechanistic pathways explain the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : The compound may act as a stabilizing ligand in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Mechanistic studies should employ kinetic isotope effects (KIE) and in situ NMR to track intermediates. For example, the hydroxyl groups on the aryl rings could participate in hydrogen bonding, stabilizing transition states. Contrasting performance with analogues like triphenylphosphine oxide (which lacks hydroxyl groups) can isolate electronic vs. steric effects .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of phosphine oxide derivatives?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities. Systematic studies should:

  • Compare catalytic turnover numbers (TON) under standardized conditions.
  • Use high-purity substrates (e.g., >97% by GC) to minimize interference .
  • Apply multivariate analysis to isolate key variables (e.g., substituent electronegativity, steric bulk) .

Q. What strategies enable the functionalization of this compound for advanced material applications?

  • Methodological Answer :

  • Derivatization : Introduce fluorinated groups (e.g., trifluoromethyl via electrophilic substitution) to enhance thermal stability, as seen in analogues like bis(3,5-di(trifluoromethyl)phenyl)phosphine .
  • Polymer Integration : Copolymerize with monomers like styrene or acrylates, leveraging hydroxyl groups for crosslinking. Monitor phase behavior using SAXS or rheometry .
  • Surface Modification : Anchor the compound onto silica nanoparticles via silane coupling agents, as demonstrated in membrane separation technologies .

Q. How do environmental factors (e.g., humidity, oxidants) affect the stability of this compound in material matrices?

  • Methodological Answer : Accelerated aging studies under controlled humidity (30–90% RH) and UV exposure can simulate degradation. Analyze degradation products via LC-MS and identify pathways (e.g., hydrolysis of phosphine oxide to phosphinic acid) . Mitigation strategies include encapsulation in hydrophobic polymers or adding radical scavengers .

Data Contradiction Analysis

Q. Why do different synthetic routes for this compound report varying yields (77–84%)?

  • Methodological Answer : Yield discrepancies often stem from:

  • Intermediate Stability : Chlorinated intermediates (e.g., dichlorophenylphosphine) may decompose if not stored under inert atmospheres .
  • Oxidation Efficiency : Incomplete oxidation of phosphine to phosphine oxide due to suboptimal H2_2O2_2 concentrations .
  • Workup Losses : High-polarity byproducts may co-precipitate during recrystallization, reducing isolated yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.